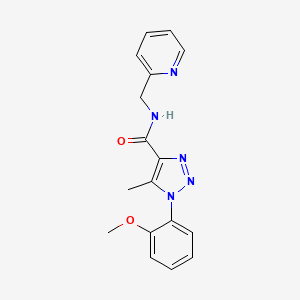

1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a triazole-based carboxamide featuring a 2-methoxyphenyl group at position 1, a methyl group at position 5, and a pyridin-2-ylmethyl substituent on the carboxamide moiety. Its structural framework is associated with diverse biological activities, including inhibition of the Wnt/β-catenin signaling pathway, which has implications for metabolic disorders like diabetes and obesity . The synthesis typically follows "General Procedure B," involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by carboxamide coupling, yielding white solids with high purity (HPLC: 99.8%) .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-12-16(17(23)19-11-13-7-5-6-10-18-13)20-21-22(12)14-8-3-4-9-15(14)24-2/h3-10H,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUPCNRJBDUYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring:

Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-methoxyphenyl group.

Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with a pyridin-2-ylmethyl halide.

Formation of the carboxamide group: This involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the reactions.

Scientific Research Applications

1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

Pharmaceuticals: It may be used as a lead compound in drug discovery and development, particularly for diseases where triazole derivatives have shown efficacy.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Research: It is used in studies to understand its mechanism of action and its effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Quinoline-Substituted Analogs

- 1-(2-Methoxyphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3g): Structural Difference: Replaces pyridin-2-ylmethyl with a bulkier quinolin-2-yl group. Impact: The quinoline moiety enhances π-π stacking interactions but reduces solubility due to increased hydrophobicity. Synthesis: Yield (48%) and purity (99.8%) are comparable to the target compound .

Fluorophenyl and Methylphenyl Derivatives

- 1-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide :

Chlorophenyl and Morpholino Derivatives

- 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: Structural Difference: Contains a chlorophenyl group and an oxazole-methyl carboxamide.

Carboxamide Substituent Modifications

Pyridin-2-ylmethyl vs. Quinolin-2-yl

- The pyridin-2-ylmethyl group in the target compound offers a balance between hydrophilicity and aromatic interactions, unlike the more hydrophobic quinolin-2-yl group in 3g. This difference may translate to improved solubility and oral bioavailability for the target compound .

Trifluoromethylphenyl Derivatives

- 1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide :

- Structural Difference : Incorporates trifluoromethyl and difluoromethoxy groups.

- Impact : Fluorine-rich substituents enhance lipophilicity and resistance to oxidative metabolism, but may reduce aqueous solubility (Molecular weight: 412.31 vs. ~335 for the target compound) .

Biological Activity

The compound 1-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its interactions with various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 298.34 g/mol

- Structure : The compound features a triazole ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of This compound has been evaluated in various studies with a focus on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown moderate to high inhibition against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3f | MCF-7 | 25.0 |

| 3h | HeLa | 30.5 |

| 4e | A549 | 22.8 |

These compounds displayed lower toxicity towards healthy cell lines, suggesting a favorable therapeutic index .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer metabolism and proliferation:

- Carbonic Anhydrase II Inhibition : Preliminary studies indicate that triazole derivatives can inhibit carbonic anhydrase II with IC50 values ranging from 13.8 to 35.7 µM. This inhibition is significant as carbonic anhydrases are implicated in tumor growth and metastasis .

The mechanism by which This compound exerts its biological effects is primarily through:

- Binding Affinity : The presence of polar functional groups enhances binding with active sites of target enzymes and receptors.

- Molecular Docking Studies : These studies suggest that the compound can fit well into the active sites of enzymes like carbonic anhydrase II, facilitating competitive inhibition .

Study on Anticancer Properties

A study conducted on various triazole derivatives including the target compound revealed that it could effectively reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The study utilized MTT assays to quantify cell viability post-treatment.

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was tested against carbonic anhydrase II using fluorescence spectroscopy to monitor NADPH consumption. Results indicated significant inhibition compared to standard inhibitors, reinforcing the potential for therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.